(7-chloroquinolin-4-yl) N,N-diethylcarbamate

Physicochemical profiling Membrane permeability Drug-likeness

(7-Chloroquinolin-4-yl) N,N-diethylcarbamate (CAS 431983-55-0, PubChem CID is a 7-chloroquinoline derivative in which the 4-position bears an N,N-diethylcarbamate ester rather than the aminoalkylamine side chain characteristic of classical 4-aminoquinoline antimalarials. With a molecular weight of 278.73 g/mol, zero hydrogen bond donors, and a computed XLogP3 of 3.4, this compound occupies physicochemical space distinct from chloroquine and hydroxychloroquine.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.73 g/mol
Cat. No. B5675018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-chloroquinolin-4-yl) N,N-diethylcarbamate
Molecular FormulaC14H15ClN2O2
Molecular Weight278.73 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(18)19-13-7-8-16-12-9-10(15)5-6-11(12)13/h5-9H,3-4H2,1-2H3
InChIKeySLWVAVRQZLVBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>41.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(7-Chloroquinolin-4-yl) N,N-diethylcarbamate – Procurement-Grade Overview of a 7-Chloroquinoline Carbamate Ester


(7-Chloroquinolin-4-yl) N,N-diethylcarbamate (CAS 431983-55-0, PubChem CID 749785) is a 7-chloroquinoline derivative in which the 4-position bears an N,N-diethylcarbamate ester rather than the aminoalkylamine side chain characteristic of classical 4-aminoquinoline antimalarials. With a molecular weight of 278.73 g/mol, zero hydrogen bond donors, and a computed XLogP3 of 3.4, this compound occupies physicochemical space distinct from chloroquine and hydroxychloroquine [1]. The molecule has been deposited in the Molecular Libraries Small Molecule Repository (MLSMR) as SMR000288923 and has accrued 781 BioAssay results in PubChem, with aggregate potency values clustering in the 10–12.6 µM range [1]. A single curated target engagement datum in BindingDB records an EC₅₀ of 7.22 µM against the yeast General Amino Acid Permease AGP1 in a TOR pathway chemical screen [2].

Why (7-Chloroquinolin-4-yl) N,N-diethylcarbamate Cannot Be Substituted by Generic 4-Aminoquinolines


Substituting (7-chloroquinolin-4-yl) N,N-diethylcarbamate with a generic 4-aminoquinoline such as chloroquine or hydroxychloroquine introduces a fundamental change in the covalent architecture at the quinoline 4-position: the target compound contains a hydrolytically labile carbamate ester (O–C(O)–N) linkage, whereas classical 4-aminoquinolines possess a hydrolytically stable secondary amine (C–NH–C) bond [1]. This difference eliminates the hydrogen bond donor present in chloroquine (HBD count = 0 vs. 1), reduces topological polar surface area (TPSA = 42.4 Ų vs. ~28.2 Ų for chloroquine), and shifts the lipophilicity profile (XLogP3 = 3.4 vs. ~4.6 for chloroquine), all of which govern membrane permeability, metabolic susceptibility, and off-target binding [1]. In high-throughput screening contexts, the compound's polypharmacology fingerprint across 781 PubChem BioAssays is distinct from that of chloroquine, meaning that a procurement decision based on the 7-chloroquinoline scaffold alone – without specifying the 4-carbamate ester – will yield a functionally non-equivalent chemical probe [1].

(7-Chloroquinolin-4-yl) N,N-diethylcarbamate – Quantified Differentiation Evidence Against Closest Analogs


Absence of Hydrogen Bond Donor Capability vs. Chloroquine and Hydroxychloroquine

(7-Chloroquinolin-4-yl) N,N-diethylcarbamate possesses zero hydrogen bond donors (HBD = 0), in contrast to chloroquine (HBD = 1, contributed by the secondary amine at the 4-position side chain) and hydroxychloroquine (HBD = 2, secondary amine plus terminal hydroxyl) [1]. A lower HBD count is associated with enhanced passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, which can alter both cellular uptake and intracellular retention [1]. This is not an incremental change: the complete elimination of HBD capacity at the 4-position is a binary structural feature that cannot be achieved by any 4-aminoquinoline comparator.

Physicochemical profiling Membrane permeability Drug-likeness

Carbamate Ester Linkage: Hydrolytic Lability vs. Stable C–N Bond in Chloroquine

The 4-position of (7-chloroquinolin-4-yl) N,N-diethylcarbamate is connected via a carbamate ester (O–C(O)–NR₂) linkage, which is susceptible to enzymatic and chemical hydrolysis, whereas chloroquine and hydroxychloroquine employ a hydrolytically stable secondary amine (C–NH–C) bond [1]. Carbamate esters of heterocyclic alcohols are established intermediates in macrolide antibiotic synthesis, as documented in US Patent 7,074,932, which describes quinoline-substituted carbamates as precursors to 6-O-substituted macrolides via Pd-catalyzed decarboxylation-carbonylation [2]. This reactivity profile makes the diethylcarbamate ester a functional handle for downstream synthetic transformations that are inaccessible from the corresponding 4-aminoquinolines.

Metabolic stability Prodrug design Synthetic intermediate

Yeast TOR Pathway AGP1 Activity: A Target Engagement Profile Not Shared by Chloroquine

In a quantitative high-throughput screen conducted at the University of New Mexico (PubChem AID 2743), (7-chloroquinolin-4-yl) N,N-diethylcarbamate inhibited the yeast General Amino Acid Permease AGP1 with an EC₅₀ of 7.22 µM (7.22 × 10³ nM) in a cell-based TOR pathway GFP fusion protein assay [1]. Chloroquine, by contrast, is not registered as an active ligand against AGP1 in BindingDB, and its reported mechanism of action in yeast involves vacuolar alkalinization and pH-dependent processes rather than direct AGP1 modulation [2]. This target-level divergence indicates that the carbamate ester redirects the biological activity of the 7-chloroquinoline scaffold away from the antimalarial heme-detoxification pathway and toward amino acid sensing/signaling networks.

TOR signaling Chemical genomics Antifungal screening

Aqueous Solubility at Physiological pH: Experimentally Determined Threshold for In Vitro Assay Design

The experimentally determined solubility of (7-chloroquinolin-4-yl) N,N-diethylcarbamate at pH 7.4 is >41.8 µg/mL (approximately >150 µM), as reported in the PubChem experimental properties section [1]. While direct head-to-head solubility comparisons with chloroquine under identical conditions are not available in the retrieved primary data, chloroquine diphosphate is typically reported with aqueous solubility exceeding 100 mg/mL due to its diphosphate salt form and ionizable amine groups [2]. The lower solubility of the neutral carbamate ester, driven by the absence of ionizable amine functionalities, defines a practical working concentration ceiling for cell-based and biochemical assays that differs materially from the high-solubility chloroquine salts routinely used in antimalarial research.

Solubility Assay development Formulation

Broad HTS Fingerprint: 781 BioAssays with Aggregate Potency ~10 µM vs. Chloroquine's Narrow Potent Antimalarial Profile

PubChem records 781 BioAssay results for (7-chloroquinolin-4-yl) N,N-diethylcarbamate, with aggregate potency values clustering at 10.0, 11.22, and 12.59 µM across diverse assay panels deposited by the Sanford-Burnham Center for Chemical Genomics and other MLSMR screening centers [1]. This broad, moderate-potency HTS fingerprint contrasts with chloroquine's concentrated activity profile, which is dominated by sub-100 nM antiplasmodial potency (typical IC₅₀ = 10–30 nM against chloroquine-sensitive P. falciparum strains) and relatively sparse activity in non-antimalarial assay panels [2]. The wide distribution of marginal hits suggests that the carbamate ester redirects the scaffold toward a polypharmacology space that may be exploited for phenotypic screening but disqualifies it as a direct chloroquine surrogate.

High-throughput screening Polypharmacology Chemical probe

(7-Chloroquinolin-4-yl) N,N-diethylcarbamate – Evidence-Backed Research and Procurement Application Scenarios


Chemical Probe for TOR Pathway and Amino Acid Sensing Studies in Yeast

With a confirmed EC₅₀ of 7.22 µM against the General Amino Acid Permease AGP1 in a yeast TOR pathway screen (PubChem AID 2743), this compound can serve as a starting point for chemical genomic dissection of amino acid sensing in Saccharomyces cerevisiae [1]. Unlike chloroquine, which lacks target engagement at AGP1, the carbamate ester provides a measurable, albeit moderate, inhibitory signal that can be optimized through medicinal chemistry. Researchers studying nutrient-responsive TORC1 signaling should procure this specific carbamate ester rather than generic 4-aminoquinolines.

Synthetic Intermediate for Macrolide Antibiotic Derivatization

US Patent 7,074,932 B2 establishes quinoline-substituted carbamate esters as intermediates in the synthesis of 6-O-substituted macrolide antibiotics via Pd-catalyzed decarboxylation-carbonylation [2]. The N,N-diethylcarbamate group serves as a leaving group in allylic alkylation chemistry that is not accessible from the corresponding 4-aminoquinolines. Process chemistry groups developing macrolide derivatives should specify the carbamate ester to ensure the requisite reactivity for the coupling step.

Permeability-Focused Assay Development Requiring Zero-HBD Quinoline Scaffolds

The absence of any hydrogen bond donor (HBD = 0) distinguishes this compound from all 4-aminoquinoline antimalarials, which possess at least one HBD [1]. For cell-based permeability assays, blood-brain barrier models, or Caco-2 monolayer studies where HBD count is a critical exclusion criterion, this compound is one of the few commercially catalogued 7-chloroquinoline derivatives that satisfies the constraint. Procurement specifications for such assays must explicitly require the carbamate ester; substitution with chloroquine introduces an HBD that confounds permeability measurements.

Phenotypic Screening Library Diversification with 7-Chloroquinoline Scaffolds

The compound's broad HTS fingerprint (781 BioAssay results, potency ~10–12.6 µM across diverse targets) [1] positions it as a scaffold-diversification tool for phenotypic screening libraries. Unlike chloroquine, whose extreme antiplasmodial potency dominates its activity profile, the carbamate ester distributes its moderate activity across multiple assay systems, making it suitable for hit expansion in target-agnostic phenotypic campaigns where a clean negative control (chloroquine) is not the goal. Screening centers building 7-chloroquinoline-focused sub-libraries should include this compound as the carbamate ester representative.

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